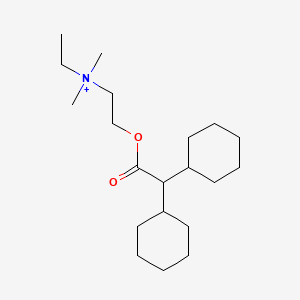![molecular formula C13H18O6 B15126475 2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxymethylphenol 1-O-rhamnoside typically involves chemical synthesis. The process includes the methylation of phenol followed by the glycosylation of rhamnosides . The specific steps are as follows:
Methylation of Phenol:
Glycosylation of Rhamnosides: This step involves the attachment of a rhamnose sugar molecule to the hydroxymethylphenol.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxymethylphenol 1-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, potentially converting quinones back to phenols.
Substitution: This reaction involves the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols.
Substitution: Formation of substituted phenolic compounds.
Applications De Recherche Scientifique
4-Hydroxymethylphenol 1-O-rhamnoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenolic reactions and glycosylation processes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of 4-Hydroxymethylphenol 1-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
4-Hydroxymethylphenol 1-O-rhamnoside can be compared with other similar phenolic compounds, such as:
4-Hydroxyphenyl 1-O-rhamnoside: Similar structure but lacks the methyl group on the phenol.
4-Methoxyphenyl 1-O-rhamnoside: Similar structure but has a methoxy group instead of a hydroxymethyl group.
4-Hydroxybenzyl 1-O-rhamnoside: Similar structure but has a benzyl group instead of a hydroxymethyl group.
Uniqueness: 4-Hydroxymethylphenol 1-O-rhamnoside is unique due to its specific combination of a hydroxymethyl group and a rhamnose sugar, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H18O6 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-[4-(hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3 |
Clé InChI |
VKJJAXLYSFNXBM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


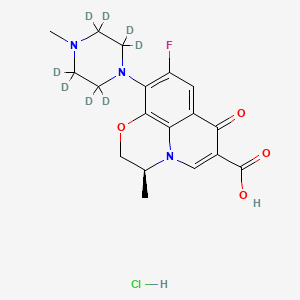
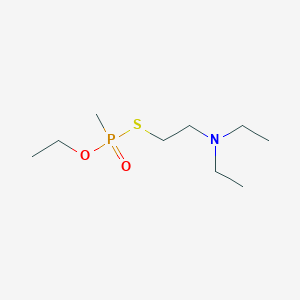
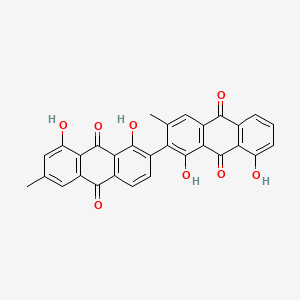

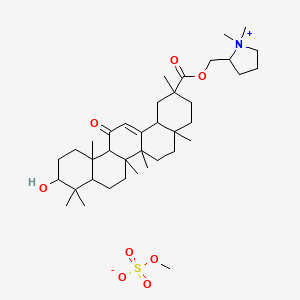

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
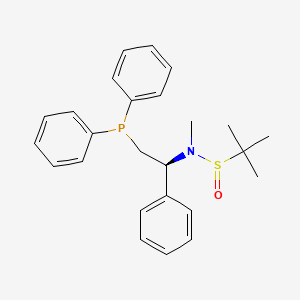
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
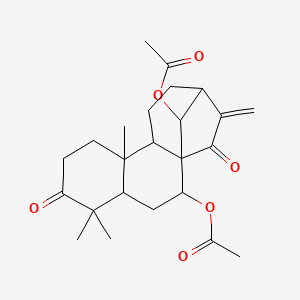
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)

![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
